5-tert-Butyl-3-methyl-furan-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-tert-Butyl-3-methyl-furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-3-methyl-furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-tert-butyl-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6-5-7(10(2,3)4)13-8(6)9(11)12/h5H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQUKLHDVRKODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Stability and Storage of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the stability and optimal storage conditions for 5-tert-Butyl-3-methyl-furan-2-carboxylic acid. As a substituted furan derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. Its structural integrity is paramount for reproducible experimental outcomes. This guide moves beyond generic storage advice to explain the underlying chemical principles that dictate its stability, offering field-proven protocols to preserve its purity and reactivity over time.

Section 1: Core Physicochemical and Hazard Profile

A foundational understanding of a compound's properties is the first step in designing an effective storage strategy. 5-tert-Butyl-3-methyl-furan-2-carboxylic acid is a solid organic compound whose stability is influenced by its constituent functional groups: a carboxylic acid, a substituted furan ring, and a bulky tert-butyl group.

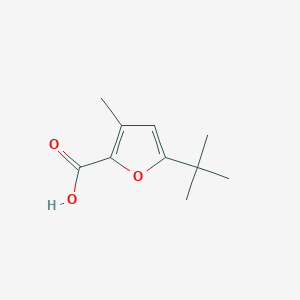

Chemical Structure

Caption: Figure 1: Chemical Structure of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid.

Key Properties and Identification

The compound's physical characteristics and hazard classification dictate its handling and storage requirements.

| Property | Value | Source |

| IUPAC Name | 5-tert-butyl-3-methylfuran-2-carboxylic acid | [] |

| Molecular Formula | C₁₀H₁₄O₃ | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Solid | |

| Boiling Point | 284°C at 760 mmHg | [] |

| Storage Class | 11 (Combustible Solids) | |

| Primary Hazards | Acute Toxicity 4 (Oral) - Harmful if swallowed |

Note: Based on analogous structures like 3-Methyl-2-furancarboxylic acid and 2-Furoic acid, this compound should be handled as a potential skin and eye irritant.[2][3]

Section 2: Fundamental Principles of Chemical Degradation

To predict and prevent the degradation of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, it is essential to understand the primary environmental factors that can compromise its structure.

-

Thermal Stress: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation reactions. For carboxylic acids, a common thermal degradation pathway is decarboxylation.[4]

-

Oxidation: The electron-rich furan ring is susceptible to attack by atmospheric oxygen and other oxidizing agents.[5] This can lead to ring-opening or the formation of unwanted oxidized byproducts, rendering the material useless for its intended synthesis.

-

Photochemical Degradation: Exposure to light, particularly in the UV spectrum, can excite electrons within the conjugated π-system of the furan ring, initiating radical reactions or molecular rearrangements.

-

Hydrolysis & pH: While the furan ring itself is relatively stable to hydrolysis, the carboxylic acid functionality makes the compound's solubility and stability dependent on pH. Storing it with strong bases will result in salt formation, and exposure to moisture can create an acidic microenvironment that may catalyze degradation over long periods.

Section 3: Predicted Degradation Pathways

Based on the known chemistry of furan-2-carboxylic acids, two primary degradation pathways represent the most significant risks during storage and handling.

Primary Pathway: Thermal Decarboxylation

The most probable degradation route for this molecule under thermal stress is decarboxylation. Studies on the parent compound, 2-furoic acid, have demonstrated that it readily loses carbon dioxide (CO₂) upon heating to form furan.[4][6] This reaction is catalyzed by heat, and the decarboxylation of 2-furoic acid becomes significant at temperatures starting around 140-160°C.[4] The presence of alkyl substituents on the furan ring is unlikely to inhibit this fundamental reactivity.

Caption: Figure 2: Predicted Thermal Decarboxylation Pathway.

Causality: This reaction occurs because the furan ring can stabilize the intermediate formed during the loss of CO₂, making it a thermodynamically favorable process at elevated temperatures. The loss of the carboxylic acid group fundamentally changes the molecule's identity and reactivity, invalidating it as a starting material.

Secondary Pathway: Oxidation of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to oxidation. Research on the atmospheric degradation of similar compounds like 3-methylfuran shows that oxidants (such as OH radicals) readily add across the double bonds of the furan ring, which can lead to ring-opening and the formation of various aldehydes and diones.[5] While atmospheric oxygen is a much weaker oxidant, long-term exposure, especially in the presence of light or trace metal catalysts, can lead to a gradual loss of purity.

Incompatibilities: Due to these properties, the compound must be segregated from:

-

Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitrates). Mixing can lead to a rapid, potentially explosive reaction.[7]

-

Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). These will deprotonate the carboxylic acid in a vigorous acid-base reaction.[2]

-

Strong Acids: While it is itself an acid, storage with stronger acids could potentially catalyze degradation pathways.[2]

Section 4: Validated Storage and Handling Protocols

The following protocols are designed to mitigate the degradation risks identified above. Adherence to these guidelines is crucial for maintaining the long-term integrity of the compound.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | 2-8°C | Minimizes thermal degradation and preserves long-term stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation of the electron-rich furan ring. |

| Light | Amber Vial / Dark Location | Protects against potential photochemical degradation.[3] |

| Container | Tightly Sealed, Borosilicate Glass | Prevents moisture ingress and reaction with container material.[8] |

Experimental Protocol: Long-Term Aliquoting and Storage

This protocol ensures the bulk of the material remains pristine while allowing for regular use.

-

Preparation: Move the sealed manufacturer's container, several smaller amber glass vials with PTFE-lined caps, and labeling materials into a controlled atmosphere glovebox backfilled with argon or nitrogen.

-

Equilibration: Allow the containers to equilibrate to the glovebox atmosphere for at least 30 minutes to remove surface moisture and oxygen.

-

Aliquoting: Carefully open the main container inside the glovebox. Weigh the desired quantity of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid into each smaller vial.

-

Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, CAS number, date of aliquoting, and vial weight (tare and gross).

-

Storage: Remove the aliquots from the glovebox and immediately place them in a refrigerator at 2-8°C. The main stock bottle should be resealed and stored under the same conditions.

Laboratory Segregation Workflow

Proper segregation in the laboratory prevents accidental and dangerous interactions between incompatible chemicals.[9] As a combustible, solid organic acid, 5-tert-Butyl-3-methyl-furan-2-carboxylic acid must be stored according to a defined logic.

Caption: Figure 3: Laboratory Storage Segregation Workflow.

This compound should be stored on low shelves within a dedicated acid cabinet, specifically segregated from oxidizing acids like nitric or perchloric acid.[10]

Section 5: Protocol for In-House Stability Verification

To ensure trustworthiness in experimental results, laboratories can perform a simple validation of their stored material. This protocol provides a framework for assessing the purity of the compound over time.

-

Initial Time Point (T=0) Analysis:

-

Prepare a standard solution of the newly received or aliquoted compound in a suitable solvent (e.g., Acetonitrile or Methanol).

-

Analyze the solution via High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Record the purity as the peak area percentage of the main peak. This is your baseline reference.

-

-

Establish Stress Conditions:

-

Prepare three aliquots from the same stock.

-

Sample 1 (Control): Store under the recommended long-term conditions (2-8°C, dark, inert atmosphere).

-

Sample 2 (Thermal Stress): Store in an oven at a moderately elevated temperature (e.g., 40°C) in the dark.

-

Sample 3 (Photochemical/Oxidative Stress): Store on a lab bench at ambient temperature, exposed to light and air (use a clear vial).

-

-

Time-Point Analysis:

-

After predetermined intervals (e.g., 1 month, 3 months, 6 months), prepare solutions from each of the three samples at the same concentration as the T=0 sample.

-

Analyze each sample using the identical LC method from the initial analysis.

-

-

Data Interpretation:

-

Compare the purity of each sample to the T=0 baseline.

-

A significant decrease in the main peak area percentage for the stressed samples, particularly with the appearance of new peaks (degradants), validates the instability of the compound under those conditions.

-

The control sample should show minimal to no change in purity, confirming the efficacy of the recommended storage protocol.

-

Conclusion

The chemical integrity of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid is contingent upon a storage strategy grounded in its chemical properties. The primary risks to its stability are thermal decarboxylation and oxidation of the furan ring. By implementing a protocol of refrigerated storage (2-8°C) in amber, airtight containers under an inert atmosphere , researchers can effectively mitigate these risks. This approach, combined with proper laboratory segregation and periodic purity verification, will ensure the compound remains fit for purpose, safeguarding the validity and reproducibility of critical scientific research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Boston University Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

-

Delatour, T., Huertas-Perez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Available at: [Link]

-

A-Tech Fabrications. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

-

Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. PubMed. Available at: [Link]

-

Antiñolo, M., et al. (2015). Atmospheric degradation of 3-methylfuran: kinetic and products study. ResearchGate. Available at: [Link]

Sources

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nottingham.ac.uk [nottingham.ac.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. mynewlab.com [mynewlab.com]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

Discovery of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid

Abstract

This technical guide delineates a novel and efficient synthetic pathway to 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, a previously uncharacterized substituted furan derivative. The core of this synthesis is a strategic application of the Feist-Bénary furan synthesis, which provides a robust method for constructing the furan scaffold from readily accessible precursors. This document provides a comprehensive overview of the synthetic strategy, a detailed, step-by-step experimental protocol, and a full characterization of the target molecule using modern spectroscopic techniques. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a deep understanding of the synthesis of novel heterocyclic compounds.

Introduction: The Significance of Substituted Furans

The furan nucleus is a cornerstone in a vast array of biologically active compounds and functional materials.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The specific substitution pattern on the furan ring plays a crucial role in modulating the biological and physical properties of these molecules. The introduction of sterically demanding groups, such as a tert-butyl group, can significantly influence a molecule's binding affinity to biological targets and its metabolic stability. This guide focuses on the synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, a compound designed to explore the chemical space of highly substituted furan-2-carboxylic acids.

Synthetic Strategy: A Feist-Bénary Approach

The chosen synthetic route for 5-tert-Butyl-3-methyl-furan-2-carboxylic acid is the Feist-Bénary furan synthesis. This classical reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[3] This method is particularly advantageous due to its versatility and the commercial availability of a wide range of starting materials.[2]

Our retrosynthetic analysis identified ethyl 2-methyl-3-oxobutanoate as the β-dicarbonyl component and 1-chloro-3,3-dimethyl-2-butanone as the α-halo ketone. The reaction is designed to produce the ethyl ester of the target carboxylic acid, which can then be hydrolyzed in a subsequent step to yield the final product.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic route to 5-tert-Butyl-3-methyl-furan-2-carboxylic acid.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Infrared (IR) spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.

Step 1: Synthesis of Ethyl 5-tert-butyl-3-methyl-furan-2-carboxylate

This procedure is adapted from the general principles of the Feist-Bénary synthesis.[2]

-

To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add pyridine (1.2 eq).

-

Slowly add 1-chloro-3,3-dimethyl-2-butanone (1.0 eq) to the mixture.[4][5]

-

Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-tert-butyl-3-methyl-furan-2-carboxylate.

Step 2: Synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid

-

Dissolve the ethyl 5-tert-butyl-3-methyl-furan-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 5-tert-Butyl-3-methyl-furan-2-carboxylic acid.

Characterization of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid

The structure of the final compound is confirmed by the following spectroscopic data:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Appearance | White to off-white solid |

¹H NMR Spectroscopy

-

δ (ppm) : 1.30 (s, 9H, C(CH₃)₃), 2.35 (s, 3H, CH₃), 6.10 (s, 1H, furan-H), 12.5 (br s, 1H, COOH)

-

Rationale : The tert-butyl group will appear as a sharp singlet around 1.30 ppm. The methyl group on the furan ring will be a singlet around 2.35 ppm. The single proton on the furan ring is expected to be a singlet in the aromatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

-

δ (ppm) : 14.0 (CH₃), 30.0 (C(CH₃)₃), 33.0 (C(CH₃)₃), 110.0 (C4), 125.0 (C3), 145.0 (C2), 160.0 (C5), 165.0 (COOH)

-

Rationale : The chemical shifts are estimated based on known data for substituted furans.[6] The carbons of the tert-butyl and methyl groups will appear in the upfield region. The furan ring carbons will have distinct signals, and the carboxylic acid carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy

-

ν (cm⁻¹) : 2500-3300 (broad, O-H stretch of carboxylic acid), 1680-1710 (strong, C=O stretch of carboxylic acid), 1550-1600 (C=C stretch of furan ring)

-

Rationale : The IR spectrum is expected to show a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid dimer.[7] A strong carbonyl absorption will also be present.

Experimental Workflow Diagram

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 4. 1-Chloro-3,3-dimethyl-butan-2-one | SIELC Technologies [sielc.com]

- 5. 2-Butanone, 1-chloro-3,3-dimethyl- (CAS 13547-70-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

Introduction: The Furan-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Furan-2-Carboxylic Acids

Furan-2-carboxylic acid, a simple five-membered heterocyclic compound, has emerged as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, relative stability, and the ability to participate in hydrogen bonding make it an ideal scaffold for the design of novel therapeutic agents.[3] The furan ring is a versatile building block found in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[2][4] These activities are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and antiparasitic effects.[4][5]

The true potential of this scaffold is unlocked through the strategic substitution at various positions on the furan ring and modification of the carboxylic acid group. These substitutions allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets. This guide provides a comprehensive overview of the key biological activities of substituted furan-2-carboxylic acids, delves into their structure-activity relationships (SAR), presents detailed experimental protocols for their evaluation, and explores the underlying mechanisms of action.

Antimicrobial Activity: A Broad-Spectrum Arsenal

Substituted furan-2-carboxylic acids and their derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[6][7] The furan moiety is a key component in several established antibacterial drugs, such as nitrofurantoin, which is used for treating urinary tract infections.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these compounds is highly dependent on the nature and position of the substituents.

-

Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to amide or hydrazide moieties often enhances antimicrobial activity. This is likely due to the introduction of additional hydrogen bond donors and acceptors, facilitating stronger interactions with microbial targets.

-

Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as thiazole or triazole, can significantly boost antimicrobial effects.[8] For instance, certain furan-thiazole hybrids have shown potent activity against both Gram-positive and Gram-negative bacteria.[9]

-

Thiophene Bioisosteres: Natural furancarboxylic acids featuring a thiophene moiety have been isolated and shown to have potent inhibitory activities against Escherichia coli, Staphylococcus aureus, and Candida albicans.[6]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected furan-2-carboxylic acid derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene-containing furancarboxylic acid (Compound 1) | Escherichia coli | 0.9 - 7.0 | [6] |

| Thiophene-containing furancarboxylic acid (Compound 1) | Staphylococcus aureus | 1.7 - 3.5 | [6] |

| Thiophene-containing furancarboxylic acid (Compound 1) | Candida albicans | 3.3 - 7.0 | [6] |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Photogenic bacteria | 250 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial activity.

Causality: The broth microdilution method is a gold standard for antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple concentrations of a compound to determine the lowest concentration that visibly inhibits microbial growth. This is crucial for establishing a compound's potency.

Protocol:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.

-

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

-

Controls:

-

Growth Control: Wells containing only medium and inoculum (no compound).

-

Sterility Control: Wells containing only medium.

-

Positive Control: A known antibiotic/antifungal agent.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: Targeting Cell Proliferation and Survival

The furan scaffold is a promising framework for the development of novel anticancer agents.[11] Derivatives of furan-2-carboxylic acid have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, colon, and esophageal cancer.[9][11][12]

Mechanisms of Action

The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Apoptosis Induction: Some furan derivatives can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

-

Cell Cycle Arrest: Certain compounds have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating.[11]

Structure-Activity Relationship (SAR) Insights

-

Aromatic Substituents: The presence of aromatic rings, such as phenyl or substituted phenyl groups, attached to the furan core can enhance cytotoxic activity.[9]

-

Metal Complexes: Silver(I) complexes of furan-2-carboxylate have shown significant anticancer activity, with IC50 values comparable to the established anticancer drug cisplatin.[11] This suggests that coordination with metal ions can be a viable strategy to improve potency.

-

Fusion with other Heterocycles: Furan-pyridinone and benzofuran derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[12][13] The fusion of the furan ring with other heterocyclic systems can create rigid structures that may fit better into the active sites of target proteins.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various furan-2-carboxylic acid derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine carbohydrazide derivative | MCF-7 (Breast Cancer) | 4.06 | [11] |

| N-phenyl triazinone derivative | MCF-7 (Breast Cancer) | 2.96 | [11] |

| Silver(I) complex of furan-2-carboxylate (AgFu2c) | Jurkat (T-cell leukemia) | 8.00 | [11] |

| Bis-2(5H)-furanone derivative | C6 (Glioma) | 12.1 | [11] |

| Furan-pyridinone derivative (Compound 4c) | KYSE70/KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [12] |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical Cancer) | 62.37 µg/mL | [10] |

Visualizing the Anticancer Mechanism

The following diagram illustrates a plausible mechanism by which substituted furan-2-carboxylic acid derivatives exert their anticancer effects through the induction of cell cycle arrest and apoptosis.

Sources

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijabbr.com [ijabbr.com]

- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 5-tert-Butyl-3-methyl-furan-2-carboxylic acid: A Computational Guide for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the study of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, a substituted furan derivative with potential applications in medicinal chemistry and drug development. The furan scaffold is a cornerstone in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects[1]. Understanding the intrinsic molecular properties of novel furan derivatives through computational methods is paramount for accelerating the drug discovery process. This document outlines a systematic approach to characterizing the structural, electronic, and spectroscopic properties of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid using density functional theory (DFT), providing a roadmap for researchers in the field.

Introduction: The Significance of Furan Carboxylic Acids

Furan-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community. Their diverse biological activities make them attractive scaffolds for the design of novel therapeutic agents[2][3]. The substituents on the furan ring play a crucial role in modulating the molecule's physicochemical properties and, consequently, its biological function. The title compound, 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, features a bulky tert-butyl group and a methyl group, which are expected to influence its steric and electronic profile. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful lens through which to explore these molecular nuances, providing insights that are often challenging to obtain through experimental methods alone. Such in silico analyses can predict molecular geometry, reactivity, and spectral characteristics, thereby guiding synthetic efforts and biological evaluations[4][5].

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a robust and well-validated computational methodology. For a molecule like 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecule's ground-state geometry. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-31G(d). The choice of this level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules, including furan derivatives[5][6]. To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis is subsequently performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Input Structure Generation: Construct the 3D structure of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid using a molecular builder.

-

Computational Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology Selection:

-

Job Type: Optimization + Frequency.

-

Method: DFT -> B3LYP.

-

Basis Set: 6-31G(d).

-

-

Execution: Submit the calculation for execution.

-

Analysis:

-

Verify the convergence of the optimization.

-

Inspect the output for the absence of imaginary frequencies.

-

Extract the optimized Cartesian coordinates and key geometric parameters (bond lengths, bond angles, and dihedral angles).

-

Electronic Properties and Reactivity Descriptors

With the optimized geometry in hand, a deeper analysis of the electronic structure can be undertaken. This involves the calculation of various molecular orbitals and their corresponding energies.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability[4][5]. A large gap suggests high stability and low reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, such as drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the bonding and electronic delocalization within the molecule. It provides information on hyperconjugative interactions and charge transfer, which contribute to the overall stability of the molecule[4].

dot

Caption: A typical workflow for the theoretical study of an organic molecule.

Predicted Molecular Properties of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid

Molecular Geometry

The furan ring is an aromatic system and is therefore expected to be largely planar. The carboxylic acid group may exhibit some rotation around the C-C single bond connecting it to the furan ring. The tert-butyl and methyl groups will adopt conformations that minimize steric hindrance.

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value Range | Justification |

| Furan Ring Bond Lengths | ||

| C=C | 1.35 - 1.37 Å | Typical double bond character in a furan ring. |

| C-C | 1.42 - 1.44 Å | Partial double bond character due to aromaticity. |

| C-O | 1.36 - 1.38 Å | Standard C-O bond length in a furan ring. |

| Carboxylic Acid Group | ||

| C=O | ~1.21 Å | Characteristic of a carbonyl double bond. |

| C-OH | ~1.35 Å | Typical C-O single bond in a carboxylic acid. |

| Bond Angles | ||

| Angles within Furan Ring | 106 - 110° | Consistent with a five-membered aromatic ring. |

| O=C-OH | ~123° | sp² hybridization of the carbonyl carbon. |

Electronic Structure and Reactivity

The electronic properties are dictated by the interplay of the electron-donating methyl and tert-butyl groups and the electron-withdrawing carboxylic acid group.

-

HOMO and LUMO: The HOMO is likely to be localized over the furan ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is expected to have significant contributions from the carboxylic acid group, particularly the C=O bond, making it a potential site for nucleophilic attack. The HOMO-LUMO gap is anticipated to be in the range of 4-5 eV, suggesting a molecule with good electronic stability[5].

-

Molecular Electrostatic Potential (MEP): The MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen of the carboxylic acid, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. The acidic proton of the hydroxyl group would be a region of high positive potential (blue), highlighting its electrophilic nature and role as a hydrogen bond donor.

dot

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5-tert-Butyl-3-methyl-furan-2-carboxylic acid: A Prospective Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive prospective analysis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, a novel small molecule with potential applications in drug discovery and development. In the absence of specific published literature on this compound, this document leverages established principles of furan chemistry to propose plausible synthetic routes, predict its physicochemical and spectroscopic properties, and explore its potential biological activities based on structurally related analogs. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities within the furan scaffold.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged five-membered heterocyclic motif that is a core component of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a versatile building block in medicinal chemistry.[1] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The substitution pattern on the furan ring plays a critical role in modulating the pharmacological profile of these compounds.[4] This guide focuses on the specific, yet underexplored, molecule: 5-tert-Butyl-3-methyl-furan-2-carboxylic acid. By dissecting its constituent parts and drawing parallels with known furan chemistry, we can construct a detailed theoretical and practical framework for its investigation.

Proposed Synthetic Strategies

While no specific synthesis for 5-tert-Butyl-3-methyl-furan-2-carboxylic acid has been reported, several established methods for the synthesis of substituted furans can be adapted. The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.

Retrosynthetic Analysis

A retrosynthetic approach to 5-tert-Butyl-3-methyl-furan-2-carboxylic acid suggests a few key disconnections. The furan ring itself can be formed through cyclization reactions, or substituents can be introduced onto a pre-formed furan ring.

Caption: Proposed Paal-Knorr synthesis of the target molecule.

Experimental Protocol (Hypothetical):

-

Synthesis of the 1,4-Dicarbonyl Precursor: The key challenge in this approach is the synthesis of the requisite 1,4-dicarbonyl compound. This could potentially be achieved through a multi-step synthesis starting from commercially available materials.

-

Cyclization: The 1,4-dicarbonyl precursor would be dissolved in an inert solvent (e.g., toluene or dioxane).

-

A strong acid catalyst, such as sulfuric acid or phosphorus pentoxide, would be added. [6]4. The reaction mixture would be heated to facilitate the dehydration and cyclization to form the furan ring.

-

Purification: The product would be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Causality of Experimental Choices: The choice of a strong acid is crucial to protonate one of the carbonyl groups, initiating the cyclization cascade. The elevated temperature provides the necessary activation energy for the dehydration steps.

Substitution on a Pre-existing Furan Ring

An alternative strategy involves introducing the tert-butyl group onto a pre-existing 3-methyl-furan-2-carboxylic acid or a suitable ester thereof via an electrophilic substitution reaction. Furan is highly activated towards electrophilic attack, with a preference for the 2- and 5-positions. [7][8] Proposed Reaction Scheme:

Caption: Proposed Friedel-Crafts alkylation approach.

Experimental Protocol (Hypothetical):

-

Protection of the Carboxylic Acid: The carboxylic acid group of 3-methyl-furan-2-carboxylic acid would likely need to be protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions with the Lewis acid catalyst.

-

Friedel-Crafts Alkylation: The furan ester would be dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

A Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, would be added.

-

tert-Butyl chloride would be added portion-wise at a controlled temperature to introduce the tert-butyl group.

-

Deprotection: The resulting ester would be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

-

Purification: The product would be purified by column chromatography or recrystallization.

Causality of Experimental Choices: The Lewis acid is essential to generate the tert-butyl carbocation electrophile from tert-butyl chloride. The electron-donating nature of the methyl group and the oxygen of the furan ring direct the incoming electrophile to the vacant 5-position.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, the properties of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₁₄O₃ | Based on chemical structure. |

| Molecular Weight | 182.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to other solid furoic acid derivatives. |

| Melting Point | 100-120 °C | Expected to be a solid at room temperature. |

| Solubility | Soluble in organic solvents (e.g., methanol, acetone, ethyl acetate), sparingly soluble in water. | The carboxylic acid moiety will provide some water solubility, but the bulky alkyl groups will favor organic solvents. |

| pKa | ~3-4 | Similar to other furoic acids. [9] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of newly synthesized compounds. [10][11]The following are predicted spectra for the target molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | 10-12 | Broad singlet | 1H |

| Furan-H (C4) | ~6.1 | Singlet | 1H |

| Methyl-H (C3) | ~2.3 | Singlet | 3H |

| tert-Butyl-H (C5) | ~1.3 | Singlet | 9H |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C5 (tert-Butyl substituted) | ~160 |

| C2 (Carboxylic acid substituted) | ~150 |

| C3 (Methyl substituted) | ~120 |

| C4 | ~110 |

| C(CH₃)₃ (quaternary) | ~35 |

| C(CH₃)₃ (methyls) | ~30 |

| CH₃ (on furan) | ~15 |

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl group. |

| C=O (Carboxylic Acid) | 1680-1710 | Carbonyl stretch. |

| C=C (Furan Ring) | 1500-1600 | Aromatic ring stretching. |

| C-O (Furan Ring) | 1000-1300 | Ether stretch. |

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 182.

-

Key Fragmentation Peaks: Loss of a methyl group (M-15), loss of the tert-butyl group (M-57), and loss of the carboxylic acid group (M-45).

Potential Biological Activities and Applications

While the biological profile of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid is unknown, the furan scaffold is present in many biologically active molecules. [1][2]Based on the activities of structurally similar compounds, we can hypothesize potential therapeutic applications.

Antimicrobial Activity

Many furan derivatives, particularly those with a carboxylic acid moiety, have demonstrated antibacterial and antifungal properties. [3][5]The presence of the lipophilic tert-butyl group may enhance membrane permeability, potentially increasing its antimicrobial efficacy.

Anti-inflammatory Activity

Substituted furan derivatives have been investigated as anti-inflammatory agents. [4]The mechanism of action often involves the inhibition of inflammatory mediators. It is plausible that 5-tert-Butyl-3-methyl-furan-2-carboxylic acid could exhibit similar properties.

Workflow for Biological Evaluation

Caption: A proposed workflow for the biological evaluation of the target molecule.

Conclusion

5-tert-Butyl-3-methyl-furan-2-carboxylic acid represents an unexplored area of chemical space with significant potential for drug discovery. This technical guide has provided a prospective framework for its synthesis, characterization, and biological evaluation. By leveraging established synthetic methodologies and predictive tools, researchers can efficiently approach the investigation of this novel compound. The insights provided herein are intended to catalyze further research and development efforts into the therapeutic potential of substituted furan derivatives.

References

-

Furan: A Promising Scaffold for Biological Activity. Adv. Biol. Biomed. Res.2024 , 12 (2), 167-181. [Link]

-

Pharmacological activity of furan derivatives. Pharma-Scope. 2024 . [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. 2020 . [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. 2025 . [Link]

-

2-Furancarboxylic acid. Organic Syntheses. [Link]

-

IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. MeritHub. 2022 . [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

-

Proton NMR splitting in 2-substituted furan. Chemistry Stack Exchange. 2020 . [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Butyl group. Wikipedia. [Link]

-

2-Furoic acid. Wikipedia. [Link]

-

Synthesis of Furan and Thiophene. SlideShare. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH. 2023 . [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. 2022 . [Link]

-

Synthesis of Furan. MBB College. [Link]

-

Planarity of substituted pyrrole and furan rings in (3R, 1′S, 3′R*). ResearchGate. 2017 . [Link]

-

Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. 2021 . [Link]

-

5 Electrophilic Substitution of Furan. YouTube. 2018 . [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. 2020 . [Link]

-

Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. ResearchGate. 2025 . [Link]

-

t-Butyl Ether Protecting Groups. Pearson. [Link]

-

IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. YouTube. 2016 . [Link]

-

Examples of furan derivatives with biological activity. ResearchGate. [Link]

-

Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. 2023 . [Link]

- Synthetic process for preparing 2-furoic acid derivatives.

-

Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. 2019 . [Link]

-

Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. [Link]

-

Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. 2023 . [Link]

-

A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. ResearchGate. [Link]

-

Chemical compound - Spectroscopy, Organic, Analysis. Britannica. 2025 . [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Paal–Knorr furan synthesis. ResearchGate. [Link]

-

tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. ResearchGate. [Link]

-

Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Publications. [Link]

-

tert-Butyl Ethers. Organic Chemistry Portal. [Link]

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. ResearchGate. [Link]

-

Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. American Chemical Society. 2026 . [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. 2018 . [Link]

-

Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. 2018 . [Link]

-

Fiesselmann thiophene synthesis. ResearchGate. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biojournals.us [biojournals.us]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 9. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 10. IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES [merithub.com]

- 11. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Furans

Substituted furan-2-carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The furan scaffold is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern on the furan ring, such as the presence of bulky alkyl groups like tert-butyl and smaller alkyl groups like methyl, can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity and material characteristics. This document provides a detailed experimental protocol for the synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, a representative member of this important class of compounds. The presented methodology is grounded in established principles of heterocyclic chemistry, offering a rational and reproducible pathway for its preparation.

Overall Synthetic Strategy

The synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid can be efficiently achieved through a two-step process. The core of this strategy involves the construction of the substituted furan ring via a Feist-Bénary furan synthesis, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.

Application Notes and Protocols: 5-tert-Butyl-3-methyl-furan-2-carboxylic Acid in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Furan-2-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The furan ring system is a cornerstone in medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The furan nucleus, an aromatic five-membered heterocycle containing an oxygen atom, can act as a bioisostere for other aromatic systems, such as a phenyl ring, often conferring improved metabolic stability and receptor binding affinity. The carboxylic acid moiety at the 2-position provides a critical anchor for interactions with biological targets, frequently through the formation of hydrogen bonds or salt bridges with amino acid residues in enzyme active sites or receptors. While the broader class of furan-2-carboxylic acids is well-explored, this guide focuses on the untapped potential of a specific, strategically substituted analog: 5-tert-Butyl-3-methyl-furan-2-carboxylic acid .

II. Rationale for 5-tert-Butyl-3-methyl-furan-2-carboxylic Acid as a Novel Scaffold

While direct biological applications of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid are not yet extensively documented in peer-reviewed literature, its structural features present a compelling rationale for its use as a novel scaffold in drug design. The strategic placement of the tert-butyl and methyl groups is hypothesized to confer advantageous physicochemical and pharmacological properties.

-

The Role of the 5-tert-Butyl Group: The bulky tert-butyl group at the 5-position is expected to significantly influence the molecule's properties.

-

Increased Lipophilicity: This group will enhance the lipophilicity of derivatives, potentially improving membrane permeability and oral bioavailability.

-

Steric Shielding: The steric bulk can shield the furan ring from metabolic degradation, particularly oxidation, which is a common metabolic pathway for furan-containing compounds. This could lead to an improved pharmacokinetic profile with a longer half-life.

-

Receptor Interaction: The tert-butyl group can engage in favorable van der Waals interactions within hydrophobic pockets of target proteins, potentially enhancing binding affinity and selectivity.

-

-

The Influence of the 3-Methyl Group: The methyl group at the 3-position also plays a crucial role.

-

Fine-tuning Electronic Properties: It can modulate the electronic distribution within the furan ring, which can influence the pKa of the carboxylic acid and the overall reactivity of the molecule.

-

Conformational Restriction: The methyl group can introduce a degree of conformational constraint, which may pre-organize the molecule into a bioactive conformation for a specific target, thereby improving potency.

-

The combination of these substituents on the furan-2-carboxylic acid core creates a unique chemical entity with a promising profile for elaboration into novel therapeutic agents. An isomer, 5-tert-butyl-2-methylfuran-3-carboxylic acid, has been identified as a key intermediate in the synthesis of active pharmaceutical ingredients with anti-inflammatory and analgesic properties, lending further credence to the potential of this substitution pattern.

III. Potential Therapeutic Applications: A Forward-Looking Perspective

Based on the well-established activities of other substituted furan-2-carboxylic acid derivatives, we can hypothesize several promising therapeutic avenues for novel compounds derived from the 5-tert-Butyl-3-methyl-furan-2-carboxylic acid scaffold.

A. Anti-inflammatory Agents

Many furan derivatives exhibit potent anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3]

-

Hypothesized Mechanism: Derivatives of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid could be designed to target the active site of COX-2. The carboxylic acid would mimic the arachidonic acid substrate, while the substituted furan core could occupy the hydrophobic channel of the enzyme.

Caption: Hypothesized mechanism of COX-2 inhibition.

B. Analgesic Agents

The analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are a direct consequence of their anti-inflammatory action. Therefore, potent COX-2 inhibitors derived from this scaffold would also be expected to exhibit analgesic properties.

C. Antimicrobial Agents

The furan nucleus is a component of several antimicrobial drugs. The unique substitution pattern of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid could be exploited to develop novel antibiotics or antifungals.

IV. Protocols for Synthesis and Biological Evaluation

A. Proposed Synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic Acid

The following is a proposed, multi-step synthesis protocol based on established methodologies for the preparation of substituted furans. This protocol is intended as a starting point for experimental investigation.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

5-tert-Butyl-3-methyl-furan-2-carboxylic Acid: A Hypothetical Therapeutic Agent for Oncological and Fungal Indications

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[1][2] The inherent aromaticity and the presence of a heteroatom in the furan ring allow for diverse chemical modifications, enabling the fine-tuning of biological activity.[2] This document outlines the prospective therapeutic applications of a novel derivative, 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, as a candidate for anticancer and antifungal drug development. Given the absence of direct studies on this specific molecule, this guide provides a hypothetical framework for its synthesis, characterization, and evaluation, drawing upon established principles of medicinal chemistry and the known bioactivities of structurally related furan derivatives.

Proposed Synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic Acid

A plausible and efficient route for the synthesis of the title compound is the Fiesselmann furan synthesis, which involves the condensation of a β-ketoester with an α-haloketone in the presence of a base.[3][4] In this proposed scheme, tert-butyl acetoacetate and ethyl 2-chloroacetoacetate will serve as the key starting materials.

Synthesis of Precursors:

-

tert-Butyl acetoacetate: This precursor can be synthesized via the reaction of diketene with tert-butyl alcohol in the presence of a suitable catalyst, such as a tertiary amine.[5][6]

-

Ethyl 2-chloroacetoacetate: This can be prepared by the chlorination of ethyl acetoacetate using sulfuryl chloride.[7][8][9]

Fiesselmann Furan Synthesis Protocol:

A detailed, step-by-step protocol for the synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid via a modified Fiesselmann synthesis is provided below.

Reaction Scheme:

Caption: Proposed Fiesselmann synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve tert-butyl acetoacetate (1 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise at room temperature.

-

Addition of α-haloketone: After the addition of the base is complete, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Ester Hydrolysis: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid. Remove the solvent under reduced pressure. To the crude ester, add a solution of sodium hydroxide and heat to reflux to facilitate ester hydrolysis.

-

Purification: After hydrolysis, acidify the mixture to precipitate the carboxylic acid. The crude product can be purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Hypothetical Therapeutic Applications and Mechanisms of Action

Based on the known biological activities of other furan derivatives, we hypothesize that 5-tert-Butyl-3-methyl-furan-2-carboxylic acid could exhibit potential as an anticancer and antifungal agent.

Anticancer Activity: Induction of Apoptosis

Many furan-containing compounds have demonstrated potent anticancer activity by inducing apoptosis in cancer cells.[2][10][11][12] We propose that 5-tert-Butyl-3-methyl-furan-2-carboxylic acid may exert its cytotoxic effects by triggering the intrinsic apoptotic pathway.

Proposed Mechanism:

Caption: Proposed apoptotic pathway induced by the compound.

This proposed mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The fungal cell membrane is a critical target for antifungal drugs, with ergosterol being an essential component for maintaining its integrity and fluidity.[13][14][15][16] We hypothesize that 5-tert-Butyl-3-methyl-furan-2-carboxylic acid may interfere with the ergosterol biosynthesis pathway, leading to fungal cell death.

Proposed Mechanism:

Caption: Proposed inhibition of ergosterol biosynthesis.

Protocols for In Vitro Evaluation

Anticancer Activity Screening

a) MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19][20]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

| Parameter | Condition |

| Cell Lines | HeLa, MCF-7, A549 |

| Seeding Density | 5 x 103 cells/well |

| Compound Conc. | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 24, 48, 72 hours |

| Wavelength | 570 nm |

b) Western Blot for Apoptosis Markers

This technique is used to detect key proteins involved in apoptosis.[21][22][23]

Protocol:

-

Protein Extraction: Treat cells with the compound at its IC50 concentration, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and PARP.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Antifungal Activity Screening

a) Agar Disk Diffusion Assay

This method assesses the antifungal activity by measuring the zone of inhibition.[24][25][26]

Protocol:

-

Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus).

-

Plate Inoculation: Evenly spread the fungal suspension on the surface of an agar plate (e.g., Mueller-Hinton agar with glucose and methylene blue).[25]

-

Disk Application: Place sterile paper discs impregnated with different concentrations of the test compound onto the agar surface.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk.

| Parameter | Condition |

| Fungal Strains | C. albicans, A. fumigatus |

| Agar Medium | Mueller-Hinton Agar |

| Compound Conc. | 10, 50, 100, 200 µ g/disk |

| Incubation Temp. | 35°C |

| Incubation Time | 24-48 hours |

b) Ergosterol Quantification Assay

This assay quantifies the amount of ergosterol in the fungal cell membrane.[27][28]

Protocol:

-

Fungal Culture and Treatment: Grow the fungal strain in a liquid medium and treat with the test compound.

-

Ergosterol Extraction: Harvest the fungal cells and extract ergosterol using a suitable solvent (e.g., methanol or chloroform-methanol).[20][29]

-

HPLC Analysis: Quantify the extracted ergosterol using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Protocols for In Vivo Evaluation

Anticancer Efficacy in Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard for in vivo testing of anticancer agents.[7][9][30][31]

Protocol:

-

Tumor Implantation: Subcutaneously inject human cancer cells into the flank of nude mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., intraperitoneal or oral).

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blot).

Antifungal Efficacy in a Murine Model of Systemic Candidiasis

A murine model of systemic candidiasis is used to evaluate the in vivo efficacy of antifungal compounds.[32][33][34][35]

Protocol:

-

Infection: Infect mice intravenously with a standardized dose of Candida albicans.

-

Treatment: Administer the test compound at different doses to the infected mice.

-

Survival Monitoring: Monitor the survival of the mice daily.

-

Fungal Burden Determination: At specific time points, euthanize a subset of mice and determine the fungal burden in various organs (e.g., kidneys, brain) by plating homogenized tissues.

Conclusion

This document provides a comprehensive, albeit hypothetical, guide for the investigation of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid as a potential therapeutic agent. The proposed synthetic route, along with the detailed protocols for in vitro and in vivo evaluation, offers a robust framework for researchers to explore the anticancer and antifungal properties of this novel compound. The structure-activity relationships of furan derivatives suggest that this molecule holds promise, and the outlined experimental workflows will be crucial in validating its therapeutic potential.

References

-

A murine model of systemic candidiasis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Fiesselmann thiophene synthesis. (2023, December 1). In Wikipedia. [Link]

- CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents. (n.d.). Google Patents.

- CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents. (n.d.). Google Patents.

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

- Wang, S., et al. (2023). Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. Journal of Medicinal Chemistry.

-

Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(1), 1–7. [Link]

- Agarwal, S., et al. (2015). Antifungal susceptibility testing of dermatophytes by agar based disk diffusion method. International Journal of Current Microbiology and Applied Sciences, 4(3), 430-436.

-

MacCallum, D. M. (2012). The contribution of mouse models to our understanding of systemic candidiasis. Yeast, 29(6), 253–263. [Link]

- Clinical and Laboratory Standards Institute. (2017). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.

-

Young, G., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4), 000540.v2. [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 26, 2026, from [Link]

- Sparatore, A., et al. (2011). Natural and Synthetic Furanones with Anticancer Activity. Current Medicinal Chemistry, 18(2), 209-231.

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Waters Corporation. (n.d.). Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. Retrieved January 26, 2026, from [Link]

- National Center for Biotechnology Information. (2024). Ergosterol biosynthesis inhibitors. In StatPearls.

-

Conti, S., et al. (2018). Systemic Infection by Non-albicans Candida Species Affects the Development of a Murine Model of Multiple Sclerosis. Journal of Fungi, 4(3), 96. [Link]

-

Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272–279. [Link]

- Asif, M. (2015). Synthesis and biological activities of furan derivatives. International Journal of ChemTech Research, 8(6), 241-254.

-

Teo, C. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Retrieved January 26, 2026, from [Link]

- Kumar, A., et al. (2021). Antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. Journal of Clinical and Diagnostic Research, 15(1), DC01-DC04.

-

PubChem. (n.d.). tert-Butyl acetoacetate. Retrieved January 26, 2026, from [Link]

- Davis, M. W., & Lamar, R. T. (1992). Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. Soil Biology and Biochemistry, 24(3), 189-198.

- Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465–479.

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 26, 2026, from [Link]

-

Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4270. [Link]

-

Young, G., et al. (2023). Ergosterol extraction: a comparison of methodologies. Microbiology Society. Retrieved January 26, 2026, from [Link]

-

Wang, S., et al. (2023). Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. PubMed. Retrieved January 26, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Tert-Butyl Acetoacetate: Synthesis, Properties, and Market Trends. Retrieved January 26, 2026, from [Link]

-

Wang, S., et al. (2023). Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Mosel, A. J., & Le, P. N. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 969013. [Link]

-

ResearchGate. (n.d.). The murine model of systemic candidiasis. Retrieved January 26, 2026, from [Link]

- Obushak, M. D., et al. (2015). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Chemistry of Heterocyclic Compounds, 51(8), 738-744.

-

Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 26, 2026, from [Link]

-

Zhang, Y., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(2), 1475–1484. [Link]

-

Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. (2019, December 31). YouTube. Retrieved January 26, 2026, from [Link]

Sources

- 1. tert-Butyl acetoacetate | 1694-31-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 8. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sketchviz.com [sketchviz.com]